molecular formula C7H4ClNO4 B1363644 2-chloropyridine-3,4-dicarboxylic Acid CAS No. 215306-02-8

2-chloropyridine-3,4-dicarboxylic Acid

Cat. No. B1363644
M. Wt: 201.56 g/mol
InChI Key: IFFHNAPSEFZPIR-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 215306-02-8 and a molecular weight of 201.57 . It is a solid substance stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

2-Chloropyridine is synthesized by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .


Chemical Reactions Analysis

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .


Physical And Chemical Properties Analysis

2-Chloropyridine-3,4-dicarboxylic acid is a solid substance . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

2-Chloropyridine-3,4-dicarboxylic Acid 2-Chloropyridine-3,4-dicarboxylic Acid is a derivative of chloropyridine . Chloropyridine is the chlorine derivative of pyridine and is used as an intermediate in many chemical reactions .

General Uses Chloropyridine is used in the development of pharmaceuticals, agrochemicals, and metal complexes . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Synthesis 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Reactions When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .

  • Pharmaceuticals and Agrochemicals

    • 2-Chloropyridine-3,4-dicarboxylic Acid is a derivative of chloropyridine, which is used in the development of pharmaceuticals and agrochemicals .
    • A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
  • Synthesis of Benzocanthinones

    • 2-Chloropyridine-3,4-dicarboxylic Acid can be used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .
  • Synthesis of Heterocyclic Analogues of Xanthone

    • It is also used in the synthesis of heterocyclic analogues of xanthone .
  • Preparation of 2-Pyridyl 2-Chloropyridine-3-Carboxylate

    • 2-Chloropyridine-3,4-dicarboxylic Acid was used in the preparation of 2-pyridyl 2-chloropyridine-3-carboxylate .
  • Synthesis of Anti-Inflammatory and Analgesic Pralofen

    • 2-Chloronicotinic acid, which is similar to 2-Chloropyridine-3,4-dicarboxylic Acid, is used in the synthesis of the anti-inflammatory and analgesic pralofen .
  • Intermediate for Herbicides

    • It is an intermediate of the herbicides nicosulfuron and diflufenican .
  • Catalyst in the One-Pot Pyrrolation/Cyclization of Anthranilic Acids

    • It is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
  • Preparation of Pyridylmercaptoacetic Acid

    • When 4-chloropyridine and mercaptoacetic acid are combined, the result is pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .
  • Synthesis of Disopyramide and Chlorphenamine

    • Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .
  • Agricultural Business

    • In the agricultural business, it is mostly used to produce fungicides and insecticides .
  • Medicinal Use

    • It is used to produce antihistamines and antiarrythmics for medicinal use .
  • Synthesis of 2-Chloropyridine

    • 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-chloropyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHNAPSEFZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376262
Record name 2-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloropyridine-3,4-dicarboxylic Acid

CAS RN

215306-02-8
Record name 2-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KN Cho, MS Park, YK Shim, KI Lee - BULLETIN-KOREAN CHEMICAL …, 2002 - Citeseer
The chloropyridine moiety is a key structural element of many biologically active compounds such as (-)-epibatidine, ABT-594, and imidacloprid, acting at mammalian and insect …
Number of citations: 1 citeseerx.ist.psu.edu
T Küssau, N Van Wyk, MD Johansen, HMAB Alsarraf… - Cells, 2020 - mdpi.com
Peptidoglycan (PG) is made of a polymer of disaccharides organized as a three-dimensional mesh-like network connected together by peptidic cross-links. PG is a dynamic structure …
Number of citations: 5 www.mdpi.com

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